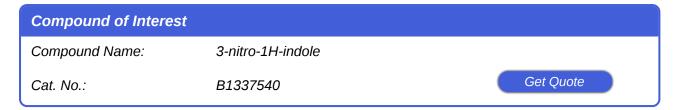


Interpreting the Mass Spectrum of 3-Nitro-1H-Indole: A Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of **3-nitro-1H-indole** and compares its fragmentation pattern with other commercially available nitroindole isomers. This information is critical for the unambiguous identification of **3-nitro-1H-indole** in complex mixtures and for understanding its physicochemical properties. The supporting data is presented in a clear, comparative format, and a generalized experimental protocol for electron ionization mass spectrometry is provided.

Mass Spectral Data of Nitroindole Isomers

The mass spectral fragmentation of nitroindoles is characterized by the initial loss of nitro group-related fragments. The relative intensities of these fragments can be influenced by the position of the nitro group on the indole ring. Below is a comparison of the key mass spectral data for **3-nitro-1H-indole** and its isomers.



Compound	Molecular Ion (m/z)	[M-NO]+ (m/z)	[M-NO2]+ (m/z)	Base Peak (m/z)	Other Key Fragments (m/z)
3-Nitro-1H- indole	162	132	116	-	-
4-Nitro-1H- indole	162	-	116	116	89, 63
5-Nitro-1H- indole	162	132	116	162	104, 89, 77
6-Nitro-1H- indole	162	132	116	162	104, 89, 77

Note: The data for **3-nitro-1H-indole** is based on aerosol mass spectrometry, which shares similarities with electron ionization mass spectra. The base peak for **3-nitro-1H-indole** is not explicitly stated in the referenced literature. Data for 4-, 5-, and 6-nitroindole is from GC-MS analysis.

Interpretation of the Mass Spectrum of 3-Nitro-1H-Indole

The mass spectrum of **3-nitro-1H-indole** is characterized by a prominent molecular ion peak and distinct fragmentation pathways.

- Molecular Ion Peak ([M]+•) at m/z 162: The presence of the molecular ion peak confirms the molecular weight of 3-nitro-1H-indole (C₈H₆N₂O₂)[1][2][3].
- Fragment at m/z 132 ([M-NO]+): This peak arises from the loss of a nitric oxide radical (NO•) from the molecular ion.
- Fragment at m/z 116 ([M-NO₂]+): This significant fragment corresponds to the loss of a nitro radical (NO₂•) from the molecular ion.

The fragmentation pattern suggests that the initial cleavage events involve the nitro group, which is a common characteristic of nitroaromatic compounds.



Comparative Fragmentation Analysis

A comparison with other nitroindole isomers reveals subtle but potentially distinguishing differences in their fragmentation patterns:

- 4-Nitro-1H-indole: The top peaks in its GC-MS data are the molecular ion at m/z 162 and a fragment at m/z 116, suggesting that the loss of the nitro group is a very favorable fragmentation pathway[2].
- 5-Nitro-1H-indole: The primary peak listed in its GC-MS data is the molecular ion at m/z 162[1]. This suggests a relatively more stable molecular ion under electron ionization conditions compared to the 4-isomer.
- 6-Nitro-1H-indole: The electron ionization mass spectrum of 6-nitroindole shows a strong molecular ion peak at m/z 162, which is also the base peak. Significant fragments are observed at m/z 132 ([M-NO]⁺) and 116 ([M-NO₂]⁺), with other fragments at m/z 104, 89, and 77, indicating further ring fragmentation[4].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of small organic molecules like **3-nitro- 1H-indole** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Caption: Workflow for GC-EI-MS analysis.

- Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane).
- Gas Chromatography (GC):
 - \circ Injection: Inject a small volume (typically 1 μ L) of the sample solution into the heated injector port of the GC.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp



to separate compounds based on their boiling points and interactions with the column's stationary phase.

- Electron Ionization (EI):
 - As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[5][6]. This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+•), which can then undergo fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
 mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge
 ratio (m/z).
- Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is sent to a data system.
- Data Acquisition: The data system records the abundance of each ion as a function of its m/z, generating a mass spectrum.

Fragmentation Pathway of 3-Nitro-1H-Indole

The proposed primary fragmentation pathway for **3-nitro-1H-indole** under electron ionization is depicted below.

Caption: Primary fragmentation of **3-nitro-1H-indole**.

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